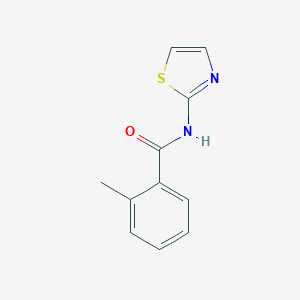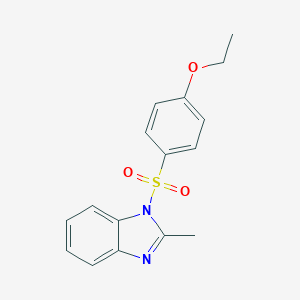
1-(4-Ethoxyphenyl)sulfonyl-2-methylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)sulfonyl-2-methylbenzimidazole is an organic compound that belongs to the class of benzoimidazoles This compound is characterized by the presence of an ethoxy group attached to a benzenesulfonyl moiety, which is further connected to a benzoimidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)sulfonyl-2-methylbenzimidazole typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-methyl-1H-benzoimidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the yield. The use of high-purity starting materials and stringent quality control measures ensures the production of a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)sulfonyl-2-methylbenzimidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzoimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the use of Lewis acids, such as aluminum chloride, as catalysts.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfinyl derivatives, and various substituted benzoimidazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Ethoxyphenyl)sulfonyl-2-methylbenzimidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)sulfonyl-2-methylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole
- 1-(4-Ethoxy-benzenesulfonyl)-1H-benzoimidazole
- 1-(4-Ethoxy-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole
Uniqueness
1-(4-Ethoxyphenyl)sulfonyl-2-methylbenzimidazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties compared to similar compounds, making it valuable for certain applications.
Properties
Molecular Formula |
C16H16N2O3S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C16H16N2O3S/c1-3-21-13-8-10-14(11-9-13)22(19,20)18-12(2)17-15-6-4-5-7-16(15)18/h4-11H,3H2,1-2H3 |
InChI Key |
HLXSNEPAKDAYKF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B246101.png)
![3,4,5-trimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B246102.png)
![4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B246103.png)
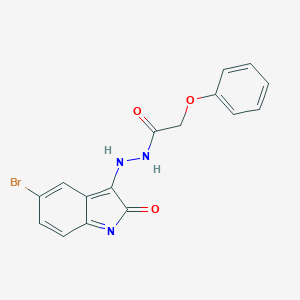
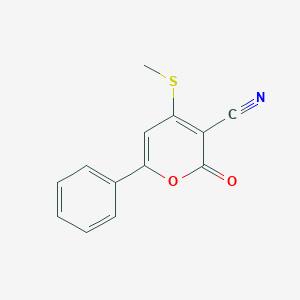
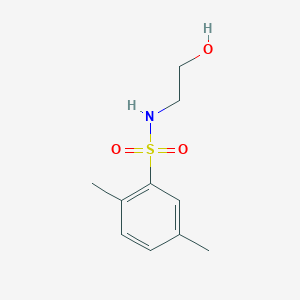

![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)
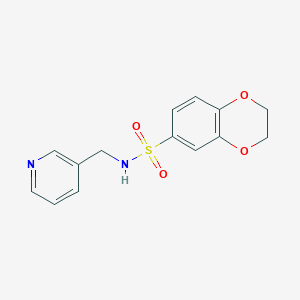

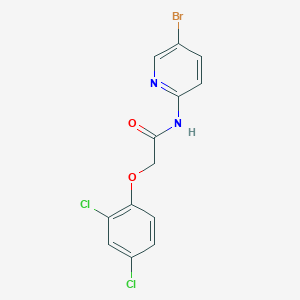
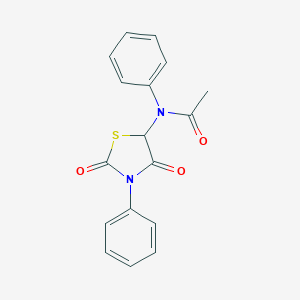
![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)
